4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
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Overview
Description
4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C16H17N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, which may inhibit metalloenzymes or disrupt metal-dependent biological processes. Additionally, the compound can interact with cellular thiols, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the para position and the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other thiosemicarbazone derivatives .
Properties
IUPAC Name |
1-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-4-3-5-14(10-12)18-16(21)19-17-11-13-6-8-15(20-2)9-7-13/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNHKILNKCMAR-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7701-03-3 |
Source
|
Record name | 4-METHOXYBENZALDEHYDE N-(3-METHYLPHENYL)THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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